2-Hydroxy-D-Phenylalanine

Catalog No.
S1768054
CAS No.
24008-77-3
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-D-Phenylalanine

CAS Number

24008-77-3

Product Name

2-Hydroxy-D-Phenylalanine

IUPAC Name

(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1

InChI Key

WRFPVMFCRNYQNR-SSDOTTSWSA-N

SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O

Synonyms

2-Hydroxy-D-Phenylalanine;24008-77-3;(R)-2-Amino-3-(2-hydroxyphenyl)propanoicacid;(+)-o-Tyrosine;D-o-Tyrosine;D-o-Hydroxyphenylalanine;D-PHE(2-OH)-OH;(2R)-2-amino-3-(2-hydroxyphenyl)propanoicacid;AC1OCTXS;D-Phenylalanine,2-hydroxy-;D-2-HYDROXYPHENYLALANINE;SCHEMBL13537520;CTK4F2747;MolPort-005-943-592;ZINC392005;1711AB;ANW-63263;CH-421;AB21388;AM83352;AJ-21202;AK-87829;KB-24527;DB-021205;TC-152008

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])O

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)[O-])[NH3+])O

2-DOPA is not naturally occurring in significant amounts but can be synthesized from L-phenylalanine []. It holds significance in scientific research due to its role as a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine.


Molecular Structure Analysis

2-DOPA has a similar structure to L-phenylalanine, but with a hydroxyl group replacing a hydrogen atom on the second carbon (Cα). This difference creates a chiral center, resulting in the D-enantiomer form. The key features of its structure include:

  • An aromatic ring (phenyl group)
  • An amino group (NH2)
  • A carboxylic acid group (COOH)
  • A hydroxyl group (OH) on the second carbon

The presence of the hydroxyl group makes 2-DOPA more polar than L-phenylalanine, potentially affecting its solubility and interaction with other molecules [].


Chemical Reactions Analysis

Synthesis:

2-DOPA can be synthesized from L-phenylalanine through various methods. One common approach involves enzymatic conversion using tyrosine hydroxylase [].

Balanced Chemical Equation:

L-Phenylalanine + O2 + NADPH + H+ → 2-DOPA + NADP+ + H2O []

Decomposition:


Physical And Chemical Properties Analysis

  • Melting point: Likely above 260°C (melting point of L-phenylalanine)
  • Solubility: Potentially soluble in water due to the presence of the polar hydroxyl and amino groups
  • Stability: Might be less stable than L-phenylalanine due to the additional hydroxyl group, potentially susceptible to oxidation
Note

The above properties are estimations based on similar structures.

2-DOPA's primary significance lies in its role as a metabolic precursor to dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in the nervous system, regulating mood, movement, learning, and memory [].

When administered, 2-DOPA is transported across the blood-brain barrier and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) within dopaminergic neurons []. This increased dopamine level can potentially influence various physiological processes.

  • High doses: Excessive dopamine stimulation can lead to side effects like nausea, vomiting, involuntary movements (dyskinesias), and hallucinations

Structural Similarity to L-Tyrosine

2-Hydroxy-D-Phe differs from L-tyrosine by having a hydroxyl group (-OH) attached to the second carbon atom in its side chain, while L-tyrosine has a hydrogen atom at that position. This seemingly minor difference can significantly impact the molecule's properties and potential biological functions [, ].

Potential Applications

Research on 2-Hydroxy-D-Phe is ongoing, exploring its potential applications in various fields, including:

  • Enzyme Inhibition: Studies suggest that 2-Hydroxy-D-Phe might act as an inhibitor for certain enzymes, potentially impacting specific biological processes [].
  • Drug Design: Due to its structural similarity to L-tyrosine, 2-Hydroxy-D-Phe could be used as a starting point for the development of new drugs targeting specific receptors or enzymes [].
  • Peptide Synthesis: 2-Hydroxy-D-Phe can be incorporated into peptides, potentially leading to the development of novel therapeutic agents with improved stability or specific functionalities [].

XLogP3

-1

Dates

Modify: 2023-08-15

Explore Compound Types